3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline
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Overview
Description
3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline is an organic compound characterized by the presence of fluorine, trifluoromethoxy, and nitro functional groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 3-fluoroaniline, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often employed.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-fluoro-2-(trifluoromethoxy)-6-aminoaniline.
Scientific Research Applications
3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential use in drug discovery, particularly in the design of novel pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with improved chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline exerts its effects is primarily related to its ability to interact with specific molecular targets. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The nitro group can also participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
- 3-Fluoro-2-methoxyaniline
- 3-Fluoro-2-nitroaniline
- 2-(Trifluoromethoxy)aniline
Comparison: Compared to similar compounds, 3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline is unique due to the combined presence of fluorine, trifluoromethoxy, and nitro groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-fluoro-6-nitro-2-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N2O3/c8-3-1-2-4(13(14)15)5(12)6(3)16-7(9,10)11/h1-2H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKCIQHJEBKSQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)OC(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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